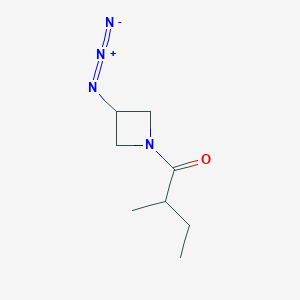
4-(2-Fluoroethyl)piperidin-1-amine
Overview
Description
“4-(2-Fluoroethyl)piperidin-1-amine” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular formula of “4-(2-Fluoroethyl)piperidin-1-amine” is C7H15FN2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Fluoroethyl)piperidin-1-amine” is 146.21 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Skaddan et al. (2000) involved the synthesis of piperidyl and pyrrolidyl benzilates derived from 4-piperidinol and related compounds. Among these, "N-(2-fluoroethyl)-4-piperidyl benzilate" was highlighted for its potential as an in vivo ligand for muscarinic acetylcholine receptors, suggesting its applicability in neuropharmacological research (Skaddan et al., 2000).
Chemical Synthesis and Pharmacokinetics
Teffera et al. (2013) discussed a novel anaplastic lymphoma kinase (ALK) inhibitor, indicating a focus on cancer treatment research. The compound, featuring a "4-(2-hydroxypropan-2-yl)piperidin-1-yl" group, underwent studies for its pharmacokinetic properties, highlighting the importance of understanding metabolic pathways and stability for therapeutic application (Teffera et al., 2013).
Corrosion Inhibition
A study by Li et al. (2020) evaluated "4-amino-1-propyl-piperidine" and related compounds for their effectiveness in reducing the corrosion of carbon steel in CO2 capture systems. This research indicates the chemical's potential utility in industrial applications, particularly in enhancing the longevity and efficiency of materials used in CO2 capture technologies (Li et al., 2020).
Neuroleptic Agents
Nakatsuka et al. (1981) reported on the synthesis of a neuroleptic agent using a closely related compound, "4-(4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C)butyrophenone". This work underlines the significance of such compounds in developing pharmaceutical agents for treating psychiatric disorders, emphasizing the role of chemical synthesis in drug discovery (Nakatsuka et al., 1981).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(2-Fluoroethyl)piperidin-1-amine”, is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(2-fluoroethyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2/c8-4-1-7-2-5-10(9)6-3-7/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOPHAVRTGSCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoroethyl)piperidin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















